molecular formula C25H21Cl2N3O5 B11551067 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-chlorobenzoate

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-chlorobenzoate

Cat. No.: B11551067
M. Wt: 514.4 g/mol
InChI Key: XXUMLVYLNPXNRO-IPPBACCNSA-N
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Description

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-chlorobenzoate is a complex organic compound characterized by its aromatic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-chlorobenzoate typically involves multiple steps, starting from simpler aromatic compounds. The process may include:

    Formation of the 4-chlorophenylformamido group: This can be achieved by reacting 4-chloroaniline with formic acid under acidic conditions.

    Acetylation: The resulting product is then acetylated using acetic anhydride to form the acetamido group.

    Imination: The acetamido compound undergoes imination with formaldehyde to introduce the imino group.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction using ethanol and a suitable catalyst.

    Esterification: Finally, the compound is esterified with 2-chlorobenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and aromatic groups, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can target the imino and nitro groups, using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated and aminated derivatives.

Scientific Research Applications

4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-chlorobenzoate
  • 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-bromobenzoate

Uniqueness

The uniqueness of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and chlorobenzoate groups differentiate it from similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C25H21Cl2N3O5

Molecular Weight

514.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H21Cl2N3O5/c1-2-34-22-13-16(7-12-21(22)35-25(33)19-5-3-4-6-20(19)27)14-29-30-23(31)15-28-24(32)17-8-10-18(26)11-9-17/h3-14H,2,15H2,1H3,(H,28,32)(H,30,31)/b29-14+

InChI Key

XXUMLVYLNPXNRO-IPPBACCNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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